molecular formula C43H63NO7 B1259094 2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one CAS No. 318996-49-5

2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one

Cat. No.: B1259094
CAS No.: 318996-49-5
M. Wt: 706 g/mol
InChI Key: BDNZANPABAQRBQ-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirolide c belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Spirolide c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, spirolide c is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Application in Diels-Alder Reactions

  • This compound is involved in Diels-Alder reactions, a type of organic chemical reaction. For instance, methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate and furan engage in Diels-Alder cycloaddition reactions, leading to the formation of aziridine and subsequent compounds through hydrolysis and reaction with alcohols. These reactions yield various dihydrofurans and 1-azabicyclo[4.1.0]hept-3-ene-2,5-diols, which are significant in organic synthesis (Alves et al., 2001).

Role in Maillard Reactions

  • The compound contributes to the formation of novel colored compounds in Maillard reactions. These reactions occur when heating pentoses with amino acids, forming various nitrogen-containing compounds. One such compound is 2-[(2-furyl)methylidene]-4-hydroxy-5-methyl-2H-furan-3-one. These reactions are crucial for understanding the formation of flavors and colors in cooked foods (Hofmann, 1998).

Asymmetric Synthesis Applications

  • In asymmetric synthesis, this chemical structure is utilized in the conversion of 2,2'-methylenebis[furan] to various polyketide spiroketals. These spiroketals are then tested for cytotoxicity against cancer cell lines, indicating the potential use of this compound in the development of novel anticancer agents (Meilert et al., 2004).

Synthesis of Novel Pharmaceuticals

  • The structure is also involved in the synthesis of thiazolopyrimidine derivatives, which demonstrate significant antinociceptive and anti-inflammatory activities. This suggests its potential application in the development of new pharmaceuticals for pain and inflammation management (Selvam et al., 2012).

Contributions to Colored Compound Formation

  • The compound is key in the formation of colored Maillard reaction products. Studies have shown its role in generating color in food-related Maillard reactions, which is essential for understanding food chemistry and processing (Hofmann, 1998).

Properties

CAS No.

318996-49-5

Molecular Formula

C43H63NO7

Molecular Weight

706 g/mol

IUPAC Name

2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one

InChI

InChI=1S/C43H63NO7/c1-25-10-9-11-38-41(22-28(4)30(6)24-44-38)15-13-33(37-20-27(3)39(46)48-37)31(7)34(41)19-26(2)35(45)21-36-29(5)23-42(50-36)16-17-43(51-42)40(8,47)14-12-32(18-25)49-43/h19-20,28-30,32,34-37,45,47H,1,9-18,21-24H2,2-8H3/b26-19-

InChI Key

BDNZANPABAQRBQ-LGUFXXKBSA-N

Isomeric SMILES

CC1CC23CCC(=C(C2/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)C)O)\C)C)C7C=C(C(=O)O7)C

SMILES

CC1CC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)C)O)C)C)C7C=C(C(=O)O7)C

Canonical SMILES

CC1CC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)C)O)C)C)C7C=C(C(=O)O7)C

Synonyms

spirolide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one
Reactant of Route 2
2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one
Reactant of Route 3
2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one
Reactant of Route 4
2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one
Reactant of Route 5
2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one
Reactant of Route 6
2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one

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